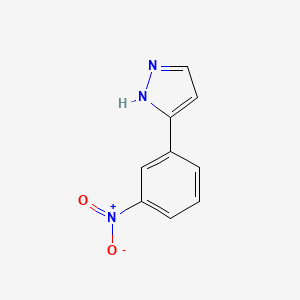

3-(3-nitrophenyl)-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 11.7 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-nitrophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)8-3-1-2-7(6-8)9-4-5-10-11-9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWXJVIBNZSEQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371813 | |

| Record name | 3-(3-nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728653 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

59843-77-5 | |

| Record name | 3-(3-nitrophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59843-77-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(3-nitrophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(3-nitrophenyl)-1H-pyrazole, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is typically achieved through a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydrazine hydrate to yield the final pyrazole product. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Core Synthesis Pathway

The synthesis of this compound proceeds via two key chemical transformations:

-

Step 1: Claisen-Schmidt Condensation. This reaction involves the base-catalyzed condensation of 3-nitrobenzaldehyde with acetophenone to form the α,β-unsaturated ketone intermediate, (E)-1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one (a chalcone). Sodium hydroxide in ethanol is a commonly employed catalyst system for this transformation.[1][2]

-

Step 2: Pyrazole Formation (Cyclization). The chalcone intermediate is then reacted with hydrazine hydrate. This reaction proceeds through a cyclocondensation mechanism to form the stable five-membered pyrazole ring.[3][4] The reaction conditions for this step can be varied, with acidic or basic catalysts, or neutral conditions in a suitable solvent.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound.

Step 1: Synthesis of (E)-1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one (Chalcone Intermediate)

Materials:

-

3-Nitrobenzaldehyde

-

Acetophenone

-

95% Ethanol

-

10% Sodium Hydroxide (NaOH) solution

-

Deionized Water

-

Dichloromethane

-

Hexane

Procedure:

-

In a 25 mL round-bottom flask, dissolve 1.0 mmol of 3-nitrobenzaldehyde in 3 mL of 95% ethanol.[2]

-

Cool the mixture to 0°C using an ice bath while stirring.[2]

-

In a separate container, prepare a solution of 1.0 mmol of acetophenone and 0.1 equivalent of 10% aqueous sodium hydroxide.[2]

-

Slowly add the acetophenone-NaOH solution to the stirred solution of 3-nitrobenzaldehyde.

-

Allow the reaction mixture to stir at room temperature for 3 hours.[2]

-

After the reaction is complete, cool the mixture to 0°C for 24 hours to facilitate precipitation.[2]

-

Collect the solid product by vacuum filtration and wash with cold deionized water.[2]

-

Purify the crude product by recrystallization from a dichloromethane/hexane solvent system to yield (E)-1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one.[2]

Step 2: Synthesis of this compound

Materials:

-

(E)-1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one (from Step 1)

-

Hydrazine hydrate

-

Ethanol or Glacial Acetic Acid

-

Deionized Water

Procedure (Acid-Catalyzed):

-

In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone intermediate (1.0 mmol) in 10 mL of glacial acetic acid.[5]

-

Add hydrazine hydrate (2.0 mmol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours.[5]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration, wash with deionized water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure this compound.[5]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound and its intermediate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| (E)-1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one | C₁₅H₁₁NO₃ | 253.25 | >90 | Not specified |

| This compound | C₉H₇N₃O₂ | 189.17 | ~60 (as formyl derivative) | 195-198 (as formyl derivative) |

Note: The yield and melting point for the final pyrazole are based on a similar synthesis of a formylated pyrazoline derivative, as specific data for the direct synthesis of this compound was not available in a single source.[6] The molecular weight for this compound is 189.17 g/mol .[7]

Visualizations

Signaling Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Impact of B-Ring Substitution on the Anti-Inflammatory Activity of Nitrochalcones [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ojs.ummada.ac.id [ojs.ummada.ac.id]

- 5. ijirt.org [ijirt.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C9H7N3O2 | CID 2737070 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 3-(3-nitrophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-nitrophenyl)-1H-pyrazole is a heterocyclic aromatic organic compound that belongs to the pyrazole family. The presence of the nitro group, a strong electron-withdrawing functionality, on the phenyl ring, significantly influences its chemical properties and potential biological activity. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectroscopic characterization, and a discussion of its potential biological relevance based on the activities of structurally related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its identification, handling, and application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₉H₇N₃O₂ | [1] |

| Molecular Weight | 189.17 g/mol | [1] |

| CAS Number | 59843-77-5 | [1] |

| Melting Point | 126-128 °C | |

| Appearance | Solid | |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes common for pyrazole derivatives. A prevalent method involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[2] Another versatile approach is the 1,3-dipolar cycloaddition of a nitrile imine with an alkyne.[2][3] Below is a detailed experimental protocol for a plausible synthesis based on the reaction of a chalcone precursor with hydrazine hydrate.[4]

Experimental Protocol: Synthesis from a Chalcone Precursor

This two-step synthesis involves the initial formation of a chalcone followed by its cyclization to the pyrazole.

Step 1: Synthesis of 1-(3-nitrophenyl)-3-phenylprop-2-en-1-one (a chalcone)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitroacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

-

Reaction Conditions: Cool the mixture in an ice bath and add an aqueous solution of sodium hydroxide (e.g., 40%) dropwise with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

-

Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the synthesized chalcone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Reagent Addition: Add hydrazine hydrate (a slight excess, e.g., 1.2 equivalents) to the solution.

-

Reaction Conditions: Reflux the reaction mixture for several hours. The reaction time can be optimized by monitoring with TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

-

Purification: Filter the crude product, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and pyrazole rings. The chemical shifts will be influenced by the electron-withdrawing nitro group and the heterocyclic pyrazole ring. |

| ¹³C NMR | The carbon NMR spectrum will display characteristic peaks for the carbons of the phenyl and pyrazole rings. The carbon attached to the nitro group and the carbons of the pyrazole ring will have specific chemical shifts aiding in structural confirmation. |

| IR Spectroscopy | The infrared spectrum will show characteristic absorption bands for the N-H stretch of the pyrazole ring, C-H stretches of the aromatic rings, C=C and C=N stretching vibrations within the rings, and strong symmetric and asymmetric stretching vibrations for the nitro (NO₂) group. |

| Mass Spectrometry | The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (189.17 g/mol ). Fragmentation patterns can provide further structural information. |

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are not extensively documented in the public domain, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[5] Pyrazole derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.

Several pyrazole-containing compounds act as inhibitors of various enzymes, such as kinases and amine oxidases.[6][7] For instance, some pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[8] Inhibition of these kinases can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.

Furthermore, some triaryl pyrazole derivatives have been identified as inhibitors of Toll-Like Receptor (TLR) signaling pathways.[9] TLRs are key components of the innate immune system, and their dysregulation is implicated in various inflammatory diseases. Inhibition of TLR signaling by small molecules like pyrazole derivatives could represent a promising therapeutic strategy.

Given the structural features of this compound, it is plausible that it could interact with various biological targets. The diagram below illustrates a generalized signaling pathway that could potentially be modulated by pyrazole derivatives, leading to downstream cellular effects such as the inhibition of proliferation and induction of apoptosis.

Caption: Potential kinase inhibition signaling pathway for pyrazole derivatives.

Conclusion

This compound is a compound with well-defined chemical and physical properties. Its synthesis is achievable through established methods in heterocyclic chemistry. While direct biological data is limited, the extensive research on the pyrazole scaffold suggests that this compound could be a valuable candidate for further investigation in drug discovery, particularly in the areas of oncology and inflammatory diseases. The information provided in this guide serves as a foundational resource for researchers interested in exploring the potential of this compound and its derivatives. Further experimental studies are warranted to fully elucidate its biological activity and mechanism of action.

References

- 1. This compound | C9H7N3O2 | CID 2737070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]

- 7. Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Triaryl Pyrazole Toll-Like Receptor Signaling Inhibitors: Structure-Activity Relationships Governing Pan- and Selective Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(3-nitrophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-(3-nitrophenyl)-1H-pyrazole. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development, with a focus on presenting clear, actionable data and methodologies.

Core Compound Identification and Properties

IUPAC Name, Structure, and Tautomerism

The compound is commonly referred to as this compound. However, due to annular tautomerism common in N-unsubstituted pyrazoles, the proton can reside on either nitrogen atom. The IUPAC preferred name is 5-(3-nitrophenyl)-1H-pyrazole [1]. Both names refer to the same chemical entity in equilibrium.

-

Molecular Formula: C₉H₇N₃O₂[1]

-

Molecular Weight: 189.17 g/mol [1]

-

CAS Number: 59843-77-5[1]

-

SMILES: O=--INVALID-LINK--c1cccc(c1)c2cc[nH]n2

Chemical Structure:

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of the compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Melting Point | 126 - 128 °C | Thermo Scientific |

| Solubility | 11.7 µg/mL (at pH 7.4) | [1] |

| XLogP3-AA | 1.7 | [1] |

| Topological Polar Surface Area | 74.5 Ų |[1] |

Table 2: Spectroscopic Data Summary

| Technique | Data Highlights | Reference |

|---|---|---|

| ¹H NMR | Data available on SpectraBase. Aromatic protons expected in the δ 7.0-8.5 ppm range. Pyrazole C-H protons expected at ~δ 6.5 and ~δ 7.7 ppm. N-H proton signal is typically broad. | [1] |

| ¹³C NMR | Data available on SpectraBase. Aromatic carbons expected in the δ 120-150 ppm range. Pyrazole carbons expected at ~δ 105, ~δ 130, and ~δ 140 ppm. | [1] |

| IR Spectroscopy | KBr wafer data available. Expected peaks: N-H stretching (~3100-3300 cm⁻¹), C=N stretching (~1550 cm⁻¹), Ar-NO₂ stretching (~1530 and ~1350 cm⁻¹). | [1] |

| Mass Spectrometry | GC-MS data available. Molecular ion peak [M]⁺ expected at m/z 189. |[1] |

Synthesis and Characterization Protocols

General Synthesis Methodology

The synthesis of 3-aryl-1H-pyrazoles is commonly achieved through the condensation reaction between a 1,3-dicarbonyl compound and hydrazine hydrate. For this compound, a suitable precursor would be 1-(3-nitrophenyl)-1,3-butanedione.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for pyrazole synthesis.

-

Step 1: Synthesis of 1-(3-nitrophenyl)-1,3-butanedione (Intermediate)

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add 3'-nitroacetophenone dropwise at 0-5 °C.

-

Following the addition, add ethyl acetate dropwise while maintaining the temperature.

-

Allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-diketone intermediate.

-

-

Step 2: Synthesis of this compound

-

Dissolve the crude 1-(3-nitrophenyl)-1,3-butanedione in glacial acetic acid or ethanol.

-

Add hydrazine hydrate (1.1 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with water to remove any residual acid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

-

Protocol: Characterization

-

Melting Point: Determine the melting point using a standard melting point apparatus.

-

NMR Spectroscopy:

-

Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Process the data, referencing the solvent peak, and integrate ¹H signals.

-

-

Mass Spectrometry: Obtain a mass spectrum using an instrument with Electron Ionization (EI) or Electrospray Ionization (ESI) to confirm the molecular weight.

-

Infrared (IR) Spectroscopy: Record the IR spectrum of the solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

Biological Activity and Potential Applications

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. The introduction of a nitrophenyl group often modulates biological activity, making these derivatives subjects of intense research in drug discovery.

Overview of Biological Potential

Nitrophenyl-pyrazole derivatives have been extensively studied and have shown a wide spectrum of biological activities, including:

-

Anticancer Activity: Many pyrazole derivatives exhibit potent cytotoxic effects against various cancer cell lines. Mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling proteins like kinases[2][3][4].

-

Anti-inflammatory Activity: Certain pyrazoles act as inhibitors of inflammatory enzymes like Cyclooxygenase (COX), similar to the mechanism of the blockbuster drug Celecoxib[5].

-

Antimicrobial Activity: The pyrazole nucleus is present in compounds with significant antibacterial and antifungal properties, with some derivatives showing minimum inhibitory concentrations (MIC) in the low microgram per milliliter range[6][7][8].

Quantitative Biological Data of Related Compounds

Table 3: Biological Activity of Representative Nitrophenyl-Pyrazole Analogues

| Compound Name | Biological Activity | Target/Assay | Quantitative Value | Reference |

|---|---|---|---|---|

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Antibacterial | E. coli | MIC: 0.25 µg/mL | [6] |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Antibacterial | S. epidermidis | MIC: 0.25 µg/mL | [6] |

| (E)-N'-((1,5-diphenyl-1H-pyrazol-3-yl)methylene)-4-nitrobenzohydrazide | Anticancer | A549 (Lung) | IC₅₀: 8.0 µM | [4] |

| (E)-N'-((1,5-diphenyl-1H-pyrazol-3-yl)methylene)-4-nitrobenzohydrazide | Anticancer | MCF-7 (Breast) | IC₅₀: 5.8 µM | [4] |

| 5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Anticancer | NCI-H460 (Lung) | IC₅₀: 0.03 µM |[3][9] |

Proposed Mechanism of Action: Anticancer Effects

Studies on related pyrazole derivatives suggest a potential mechanism for anticancer activity involves the induction of oxidative stress and subsequent apoptosis in cancer cells. This pathway is often initiated by the generation of Reactive Oxygen Species (ROS).

Caption: Proposed mechanism of action for anticancer activity.

Standardized Biological Assay Protocols

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay determines the concentration at which the compound reduces cell viability by 50% (IC₅₀).

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol: In Vitro Antimicrobial Assay (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) required to inhibit microbial growth.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in broth directly in a 96-well microtiter plate.

-

Inoculation: Add the prepared microbial inoculum to each well of the plate. Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

References

- 1. This compound | C9H7N3O2 | CID 2737070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. srrjournals.com [srrjournals.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. meddocsonline.org [meddocsonline.org]

- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Biological Insights into 3-(3-nitrophenyl)-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-(3-nitrophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry. This document details the available spectroscopic data, provides experimental protocols for its synthesis and characterization, and explores its potential biological relevance through an illustrative signaling pathway.

Spectroscopic Data

The structural elucidation of this compound is supported by a range of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 13.2 | br s | - | NH (pyrazole) |

| 8.6 | t | 2.0 | H-2' (nitrophenyl) |

| 8.2 | ddd | 8.2, 2.3, 1.0 | H-6' (nitrophenyl) |

| 8.1 | dt | 7.8, 1.3 | H-4' (nitrophenyl) |

| 7.8 | d | 2.8 | H-5 (pyrazole) |

| 7.7 | t | 8.0 | H-5' (nitrophenyl) |

| 6.9 | d | 2.8 | H-4 (pyrazole) |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 148.5 | C-3' (nitrophenyl) |

| 147.0 (est.) | C-3 (pyrazole) |

| 134.4 | C-1' (nitrophenyl) |

| 132.0 (est.) | C-5 (pyrazole) |

| 130.4 | C-5' (nitrophenyl) |

| 124.3 | C-6' (nitrophenyl) |

| 121.7 | C-2' (nitrophenyl) |

| 119.5 | C-4' (nitrophenyl) |

| 104.0 (est.) | C-4 (pyrazole) |

Solvent: DMSO-d₆ (estimations based on spectral data)

Table 3: Mass Spectrometry Data for this compound[1]

| m/z | Relative Intensity (%) | Assignment |

| 189 | 100 | [M]⁺ |

| 143 | 45 | [M - NO₂]⁺ |

| 116 | 35 | [C₇H₆N₂]⁺ |

| 89 | 20 | [C₇H₅]⁺ |

Ionization Mode: Electron Ionization (EI)

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150-3000 | Broad | N-H stretching |

| 1610 | Strong | C=N stretching (pyrazole ring) |

| 1525 | Strong | Asymmetric NO₂ stretching |

| 1350 | Strong | Symmetric NO₂ stretching |

| 850-750 | Strong | C-H out-of-plane bending (aromatic) |

Sample Preparation: KBr Pellet

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 3-aryl-1H-pyrazoles involves the cyclocondensation of a chalcone with hydrazine.[1][2][3][4][5]

Step 1: Synthesis of 1-(3-nitrophenyl)ethanone (3-nitroacetophenone) This starting material is commercially available.

Step 2: Claisen-Schmidt Condensation to form 1,3-bis(3-nitrophenyl)prop-2-en-1-one (a chalcone)

-

Dissolve 3-nitroacetophenone (1 equivalent) and 3-nitrobenzaldehyde (1 equivalent) in ethanol.

-

Cool the mixture in an ice bath and add a solution of sodium hydroxide in ethanol dropwise with stirring.

-

Allow the reaction to stir at room temperature for several hours until a precipitate forms.

-

Filter the solid product, wash with cold ethanol and water, and dry under vacuum.

Step 3: Cyclization to form this compound

-

Reflux a mixture of the synthesized chalcone (1 equivalent) and hydrazine hydrate (2-3 equivalents) in ethanol or acetic acid for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare a sample by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to determine chemical shifts (referenced to the residual solvent peak) and coupling constants.

Mass Spectrometry (MS)

-

Introduce the sample into a mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.

-

Acquire the mass spectrum using electron ionization (EI) at 70 eV.

-

Analyze the resulting fragmentation pattern to determine the molecular weight and identify characteristic fragments.[6]

Infrared (IR) Spectroscopy

-

Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Potential Biological Signaling Pathways

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and neuroprotective effects.[7] These activities are often attributed to their ability to modulate key signaling pathways involved in inflammation and cellular stress responses. A plausible mechanism of action for nitrophenyl-pyrazole derivatives involves the inhibition of the NF-κB and COX-2 signaling pathways.

Workflow for Spectroscopic Analysis

Inhibition of Pro-inflammatory Signaling Pathways

The diagram below illustrates the potential inhibitory effect of a pyrazole derivative on the NF-κB and COX-2 signaling pathways, which are central to the inflammatory response.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. theaspd.com [theaspd.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C9H7N3O2 | CID 2737070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. NF-kB pathway overview | Abcam [abcam.com]

Spectroscopic Blueprint: A Technical Guide to the ¹H and ¹³C NMR Analysis of 3-(3-nitrophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the anticipated ¹H and ¹³C NMR spectral data for 3-(3-nitrophenyl)-1H-pyrazole. The chemical shifts (δ) are predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. These tables serve as a template for organizing experimentally acquired data.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| NH | 12.0 - 14.0 | br s | - | Pyrazole N-H |

| H-4' | 8.6 - 8.8 | t | ~2.0 | Nitrophenyl C4'-H |

| H-2' | 8.1 - 8.3 | ddd | ~8.0, 2.0, 1.0 | Nitrophenyl C2'-H |

| H-6' | 8.0 - 8.2 | ddd | ~8.0, 2.0, 1.0 | Nitrophenyl C6'-H |

| H-5' | 7.6 - 7.8 | t | ~8.0 | Nitrophenyl C5'-H |

| H-5 | 7.7 - 7.9 | d | ~2.5 | Pyrazole C5-H |

| H-4 | 6.8 - 7.0 | d | ~2.5 | Pyrazole C4-H |

Note: The exact chemical shift and multiplicity of the NH proton may vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-3 | 148 - 152 | Pyrazole C-3 |

| C-3' | 148 - 150 | Nitrophenyl C-NO₂ |

| C-1' | 133 - 136 | Nitrophenyl C-1' |

| C-5' | 129 - 131 | Nitrophenyl C-5' |

| C-5 | 128 - 132 | Pyrazole C-5 |

| C-2' | 122 - 125 | Nitrophenyl C-2' |

| C-6' | 120 - 123 | Nitrophenyl C-6' |

| C-4' | 118 - 121 | Nitrophenyl C-4' |

| C-4 | 105 - 108 | Pyrazole C-4 |

Visualizing the Structure and Workflow

To aid in the assignment of NMR signals and to provide a clear overview of the experimental process, the following diagrams have been generated.

Caption: Chemical structure of this compound with atom numbering.

An In-depth Technical Guide on the Solubility of 3-(3-nitrophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 3-(3-nitrophenyl)-1H-pyrazole, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to its structural motifs, including a pyrazole ring and a nitrophenyl group, understanding its solubility is crucial for its potential therapeutic applications. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Currently, publicly available quantitative solubility data for this compound is limited. The primary available data point is its aqueous solubility at a physiological pH.

| Solvent System | Temperature | Method | Solubility |

| Aqueous Buffer (pH 7.4) | Not Specified | Not Specified | 11.7 µg/mL[1] |

| Ethanol | - | - | Data not available |

| Methanol | - | - | Data not available |

| Acetone | - | - | Data not available |

| Dimethyl Sulfoxide (DMSO) | - | - | Data not available |

| Dichloromethane (DCM) | - | - | Data not available |

Researchers are encouraged to determine the solubility in organic solvents experimentally to build a comprehensive solubility profile for this compound.

Experimental Protocols for Solubility Determination

To address the gap in solubility data, this section provides a detailed experimental protocol for the determination of the thermodynamic solubility of this compound using the widely accepted Shake-Flask method.[2][3][4] This method is considered the "gold standard" for measuring the equilibrium solubility of a compound in a given solvent.

Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid, pure form)

-

Solvent of interest (e.g., water, ethanol, phosphate buffer)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The excess solid is crucial to ensure that the solution reaches equilibrium saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.[2]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility measurements.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound by taking into account the dilution factor.

Data Analysis:

The solubility is typically expressed in units of µg/mL, mg/L, or molarity (mol/L). The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the Shake-Flask method for determining the solubility of this compound.

References

An In-depth Technical Guide on 3-(3-nitrophenyl)-1H-pyrazole: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3-nitrophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical properties, a robust experimental protocol for its synthesis, and explores its potential biological activities and associated signaling pathways based on the known behavior of structurally related pyrazole derivatives.

Core Compound Information

Chemical Formula: C₉H₇N₃O₂

Molecular Weight: 189.17 g/mol [1][2]

The structural and physicochemical properties of this compound are summarized in the table below, providing essential data for researchers.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₇N₃O₂ |

| Molecular Weight | 189.17 g/mol [1][2] |

| CAS Number | 59843-77-5 |

| Appearance | Solid (predicted) |

| Melting Point | Not explicitly reported, but related compounds have melting points in the range of 100-200°C. |

| Boiling Point | 341.4±42.0 °C at 760 mmHg (predicted for a related isomer) |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF. |

Experimental Protocols

A reliable and efficient two-step synthetic protocol for the preparation of this compound is detailed below. The synthesis commences with the formation of an enaminone intermediate from 3'-nitroacetophenone, followed by cyclization with hydrazine.

Step 1: Synthesis of (2E)-3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one

This initial step involves the condensation of 3'-nitroacetophenone with N,N-dimethylformamide dimethyl acetal (DMFDMA) to yield the corresponding enaminone.

Materials and Reagents:

-

3'-Nitroacetophenone

-

N,N-Dimethylformamide dimethyl acetal (DMFDMA)

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3'-nitroacetophenone (1 equivalent) in anhydrous toluene.

-

To this solution, add N,N-dimethylformamide dimethyl acetal (1.2 equivalents).

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid of (2E)-3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one can be purified by recrystallization from a suitable solvent such as ethanol or used directly in the next step.

Step 2: Synthesis of this compound

The second step involves the cyclization of the enaminone intermediate with hydrazine hydrate to form the final pyrazole ring.

Materials and Reagents:

-

(2E)-3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the crude or purified (2E)-3-(dimethylamino)-1-(3-nitrophenyl)prop-2-en-1-one (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.

-

Monitor the reaction by TLC until the enaminone is fully consumed.

-

After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the purified this compound product in a vacuum oven.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of pyrazole have demonstrated a wide range of therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

The anticancer properties of many pyrazole-containing compounds are attributed to their ability to inhibit various protein kinases that are crucial for tumor growth and survival. Based on the known mechanisms of action of similar pyrazole derivatives, a potential signaling pathway that could be modulated by this compound is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

Below is a logical diagram illustrating a potential mechanism of action for a pyrazole derivative as a kinase inhibitor.

Caption: Potential inhibitory action of this compound on the PI3K/AKT/mTOR signaling pathway.

The workflow for the synthesis of this compound can be visualized as a straightforward two-step process.

Caption: Synthetic workflow for this compound.

References

A Comprehensive Technical Guide to 3-(3-nitrophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a detailed overview of 3-(3-nitrophenyl)-1H-pyrazole, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. The document covers its chemical identity, physicochemical properties, synthesis methodologies, and known biological activities of related pyrazole structures. Detailed experimental protocols for the synthesis and characterization of a structurally similar compound are provided as a practical reference. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving pyrazole derivatives.

Chemical Identity and Properties

This compound is a substituted pyrazole with a nitrophenyl group at the 3-position. Its unique structure makes it a valuable building block in the synthesis of more complex molecules with potential pharmacological applications.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 59843-77-5 | [1][2] |

| Molecular Formula | C₉H₇N₃O₂ | [1][2] |

| Molecular Weight | 189.17 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C2=CC=NN2 | [2] |

| InChIKey | RUWXJVIBNZSEQD-UHFFFAOYSA-N | [2] |

| Experimental Solubility | 11.7 µg/mL (at pH 7.4) | [2] |

| Synonyms | 3-(3-Nitrophenyl)pyrazole, 5-(3-nitrophenyl)-1H-pyrazole |[2] |

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives can be achieved through various chemical reactions. A common and effective method involves the cyclocondensation reaction of a 1,3-dicarbonyl compound or its equivalent (like α,β-unsaturated ketones, also known as chalcones) with hydrazine or its derivatives.[3][4]

While a specific, detailed protocol for this compound was not found in the reviewed literature, the synthesis of a closely related derivative, 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde , has been well-documented.[5][6] This process involves the reaction of an α,β-unsaturated ketone (chalcone) with hydrazine hydrate in the presence of formic acid.[5][6]

Example Experimental Protocol: Synthesis of 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde[6]

This protocol serves as a representative example for the synthesis of related pyrazole structures.

-

Reaction Setup: A mixture of the starting chalcone (15 mmol) in formic acid (15 mL) is prepared in a reaction vessel.

-

Addition of Reagents: Hydrazine hydrate (30 mmol) dissolved in ethanol (15 mL) is added dropwise to the chalcone mixture.

-

Reaction Conditions: The reaction mixture is refluxed for 24 hours with constant stirring. The progress of the reaction is monitored using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate mobile phase.

-

Product Isolation: After completion, the solution is cooled to room temperature and poured onto crushed ice to precipitate the crude product.

-

Purification: The crude solid is collected and recrystallized from ethyl acetate to yield the pure title compound as white crystals.

-

Characterization: The final structure is confirmed using various analytical techniques including IR, UV, ¹H NMR, and ¹³C NMR spectroscopy.[5][6]

Table 2: Spectroscopic Data for 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde[5][6]

| Technique | Observed Signals (δ ppm or ν cm⁻¹) |

|---|---|

| IR (KBr) | 1680 (C=O), 1638 (C=N), 1155 (C-N) |

| ¹H NMR (CDCl₃) | 3.10–3.30 (dd, HA), 3.75–3.80 (dd, HB), 5.40–5.50 (dd, HX), 7.03–7.76 (m, aromatic protons), 8.90 (s, formyl proton) |

| ¹³C NMR (CDCl₃) | 42.37 (methylene C), 58.36 (methine C), 160.14 (carbonyl C), 148.6 (C=N), 120.9–131.9 (aryl C's) |

| UV (Methanol) | λmax at ~277, 245, 220 nm |

| Fluorescence (Methanol) | λem at 330 nm (with λex at 275 nm) |

Biological and Pharmacological Activities

Pyrazole and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[7][8] These include anti-inflammatory, antimicrobial, anticancer, antioxidant, and anticonvulsant properties.[7][9][10] The introduction of a nitrophenyl group can modulate these activities, making compounds like this compound subjects of interest for drug discovery programs.

While specific signaling pathways for this compound are not extensively documented, related pyrazole compounds have been shown to act on various biological targets. For instance, the pyrazole-based compound AT9283 has been identified as a multi-targeted kinase inhibitor, notably inhibiting the Syk-dependent signaling pathway in mast cells, which is crucial in allergic responses.[11] Pyrazole derivatives have also been investigated as inhibitors of enzymes like 15-lipoxygenase and as potent antioxidants.[12]

The general workflow for investigating the therapeutic potential of a novel pyrazole derivative is outlined below.

Conclusion

This compound, identified by CAS number 59843-77-5, represents a significant chemical entity within the broader class of pyrazole compounds. While detailed biological data on this specific molecule is emerging, the established synthetic routes and diverse pharmacological activities of its analogues underscore its potential as a valuable intermediate for developing novel therapeutics and functional materials. The provided experimental framework for a related compound offers a solid starting point for researchers aiming to synthesize and explore the properties and applications of this compound and its derivatives. Further investigation into its specific biological targets and mechanisms of action is warranted.

References

- 1. 3-nitro-1h-pyrazole | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C9H7N3O2 | CID 2737070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. pharmajournal.net [pharmajournal.net]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academicstrive.com [academicstrive.com]

- 11. biomolther.org [biomolther.org]

- 12. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Nitrophenyl-Substituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthetic methodologies, and biological activities of nitrophenyl-substituted pyrazoles. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential, including anti-inflammatory, antimicrobial, and estrogen receptor modulating activities. The strategic incorporation of a nitrophenyl group can significantly influence the electronic properties and biological interactions of the pyrazole scaffold.

Physicochemical Properties

The physicochemical properties of nitrophenyl-substituted pyrazoles are crucial for their behavior in biological systems and their development as therapeutic agents. These properties are influenced by the position of the nitro group on the phenyl ring and the substitution pattern on the pyrazole core.

Physical Properties

Key physical properties such as melting point, boiling point, and solubility are summarized below. The presence of the polar nitro group generally leads to higher melting and boiling points compared to unsubstituted phenylpyrazoles. Solubility can vary significantly depending on the overall substitution pattern and the potential for hydrogen bonding.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1-(4-Nitrophenyl)-1H-pyrazole | C₉H₇N₃O₂ | 189.17 | 168.5-169[1] | 331.8±25.0 |

| 3-(3-Nitrophenyl)pyrazole | C₉H₇N₃O₂ | 189.17 | 124-130[2] | - |

| 5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole | C₁₅H₁₃N₃O₂ | 267.28 | (Computed) | (Computed) |

| 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₆H₁₁N₃O₃ | 293.28 | (Computed) | (Computed) |

| 1-(4-Nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole | C₁₇H₁₁N₃O₂S₂ | 365.42 | - | - |

Note: Some data are computed and should be considered as estimates. Experimental values can vary based on conditions.

Spectroscopic Properties

Spectroscopic data is fundamental for the structural elucidation and characterization of nitrophenyl-substituted pyrazoles.

1.2.1. NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for determining the molecular structure. The chemical shifts are influenced by the electron-withdrawing nature of the nitrophenyl group.

¹H NMR:

-

Pyrazole Ring Protons: The protons on the pyrazole ring typically appear as distinct signals in the aromatic region.

-

Nitrophenyl Ring Protons: The protons on the nitrophenyl ring exhibit characteristic splitting patterns depending on the substitution. Due to the electron-withdrawing nitro group, these protons are generally shifted downfield. For a 4-nitrophenyl substituent, two doublets are often observed.[3]

-

Other Substituents: Protons of other substituents will appear in their expected regions.

¹³C NMR:

-

Pyrazole Ring Carbons: The carbon atoms of the pyrazole ring resonate in the aromatic region.

-

Nitrophenyl Ring Carbons: The carbon attached to the nitro group (ipso-carbon) is significantly deshielded. The ortho and para carbons are also deshielded, while the meta carbons are less affected.[3]

A computational study on polynitropyrazoles provides extensive calculated chemical shift data which can be a valuable reference.[4]

1.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

-

N-O Stretching: The nitro group exhibits strong, characteristic asymmetric and symmetric stretching vibrations, typically in the ranges of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C=N and C=C Stretching: The pyrazole ring shows characteristic stretching vibrations for C=N and C=C bonds in the fingerprint region.

-

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

Synthesis of Nitrophenyl-Substituted Pyrazoles

Several synthetic routes are available for the preparation of nitrophenyl-substituted pyrazoles, with the Knorr pyrazole synthesis and 1,3-dipolar cycloaddition being the most common.

Knorr Pyrazole Synthesis

This classical method involves the condensation of a 1,3-dicarbonyl compound with a nitrophenyl-substituted hydrazine.[5][6][7][8]

General Experimental Protocol:

-

Reaction Setup: A mixture of the 1,3-dicarbonyl compound (1 equivalent) and the appropriate nitrophenylhydrazine or its hydrochloride salt (1-1.2 equivalents) is prepared in a suitable solvent such as ethanol, acetic acid, or a mixture thereof.

-

Catalyst: A catalytic amount of a protic acid (e.g., acetic acid, sulfuric acid) is often added.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight, with progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Caption: Workflow for Knorr Pyrazole Synthesis.

1,3-Dipolar Cycloaddition

This method involves the reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne or alkene.[9][10][11]

General Experimental Protocol:

-

Nitrile Imine Generation: The hydrazonoyl halide, bearing a nitrophenyl group, is treated with a base (e.g., triethylamine) in an inert solvent (e.g., chloroform, THF) to generate the nitrile imine intermediate in situ.

-

Cycloaddition: The dipolarophile (e.g., a substituted alkyne) is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or gentle heating until completion, as monitored by TLC.

-

Work-up and Purification: The reaction mixture is washed with water to remove the triethylamine hydrochloride salt. The organic layer is dried, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.

Biological Activities and Signaling Pathways

Nitrophenyl-substituted pyrazoles exhibit a range of biological activities, primarily as anti-inflammatory agents and modulators of estrogen receptors.

Anti-inflammatory Activity

Many pyrazole derivatives, including those with nitrophenyl substituents, show potent anti-inflammatory effects. A key mechanism is the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins.[12][13] Some derivatives also inhibit the production of other inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6) by suppressing the NF-κB signaling pathway.[13][14]

Caption: Anti-inflammatory signaling pathway of nitrophenyl-substituted pyrazoles.

Estrogen Receptor Modulation

Certain tetrasubstituted pyrazoles, which can include nitrophenyl moieties, have been identified as ligands for estrogen receptors (ERα and ERβ).[15][16][17] They can act as either agonists or antagonists, and some exhibit selectivity for one receptor subtype over the other. This modulation of the estrogen signaling pathway makes them interesting candidates for the development of selective estrogen receptor modulators (SERMs) for use in hormone-dependent cancers and other endocrine-related disorders.

The binding of a pyrazole ligand to an estrogen receptor can initiate a cascade of events, including receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on DNA, thereby regulating the transcription of target genes.

Caption: Estrogen receptor signaling pathway modulation.

Conclusion

Nitrophenyl-substituted pyrazoles represent a versatile and pharmacologically significant class of heterocyclic compounds. Their synthesis is well-established, and their physicochemical properties can be tuned through strategic substitution. The biological activities of these compounds, particularly their anti-inflammatory and estrogen receptor modulating effects, highlight their potential for the development of novel therapeutic agents. This guide provides a foundational resource for researchers and drug development professionals working with this promising scaffold. Further research into structure-activity relationships and optimization of pharmacokinetic properties will be crucial for translating the potential of these compounds into clinical applications.

References

- 1. 3463-30-7 CAS MSDS (1-(4-Nitrophenyl)-1H-pyrazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. benchchem.com [benchchem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrazole ligands: structure-affinity/activity relationships and estrogen receptor-alpha-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

A Comprehensive Review on the Synthesis and Characterization of 3-(3-nitrophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a fundamental five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1][2] Pyrazole derivatives have been successfully developed into FDA-approved drugs for various therapeutic areas, including oncology and inflammatory diseases.[1] The compound 3-(3-nitrophenyl)-1H-pyrazole, with the chemical formula C9H7N3O2, is a notable derivative that serves as a valuable building block in the synthesis of more complex, biologically active molecules.[3] The presence of the nitrophenyl group offers a site for further chemical modification, making it an attractive scaffold for drug discovery and development. This technical guide provides an in-depth literature review of the discovery, synthesis, and characterization of this compound.

Synthetic Methodologies

The primary and most established method for the synthesis of this compound involves the cyclocondensation of a chalcone precursor with hydrazine hydrate.[4][5] Chalcones, or α,β-unsaturated ketones, are versatile intermediates that can be readily prepared through a Claisen-Schmidt condensation of an appropriate aldehyde and ketone.[1][6]

General Synthetic Pathway

The synthesis of this compound can be conceptualized as a two-step process:

-

Chalcone Formation: The reaction of 3-nitrobenzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, yields 1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one.

-

Pyrazole Ring Formation: The subsequent reaction of this chalcone with hydrazine hydrate in a suitable solvent, such as ethanol or formic acid, leads to the formation of the pyrazole ring through a cyclization reaction.[5]

Experimental Protocols

Synthesis of 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde

This protocol, while yielding a slightly different final product (a pyrazoline), illustrates the core reaction of a chalcone with hydrazine.[5][7]

Materials:

-

1-phenyl-3-(3-nitrophenyl)prop-2-en-1-one (Chalcone)

-

Hydrazine hydrate

-

Formic acid

-

Ethanol

-

Ethyl acetate (for recrystallization)

Procedure:

-

A mixture of the chalcone (15 mmol) in formic acid (15 mL) is prepared.

-

Hydrazine hydrate (30 mmol) dissolved in ethanol (15 mL) is added dropwise to the chalcone mixture.

-

The reaction mixture is refluxed for 24 hours with constant stirring.

-

After cooling, the resulting solution is poured onto crushed ice to precipitate the crude product.

-

The crude product is collected by filtration and recrystallized from ethyl acetate to yield the purified compound.[5]

Physicochemical and Spectroscopic Data

The characterization of this compound and its precursors is crucial for confirming the structure and purity of the synthesized compounds. The following tables summarize the key quantitative data reported in the literature for a closely related derivative, 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde.[5][7]

| Property | Value | Reference |

| Molecular Formula | C16H13N3O3 | [5] |

| Molecular Weight | 295.29 g/mol | [5] |

| Melting Point | 195–198 °C | [5] |

| Yield | 60% | [5] |

| Appearance | White crystals | [5] |

Table 1: Physicochemical Properties

| Technique | Wavelength/Frequency | Assignment | Reference |

| UV-Vis | ~277, 245, 220 nm | n-π, π-π, and n-σ* transitions | [5] |

| FT-IR | 1680 cm⁻¹, 1638 cm⁻¹ | C=O and C=N stretching, respectively | [5] |

| ¹H NMR | δ 3.10–5.50 ppm | Double doublets corresponding to the pyrazoline ring protons (HA, HB, and HX) | [5][7] |

| ¹H NMR | δ 7.03–7.76 ppm | Aromatic protons | [5][7] |

| ¹H NMR | δ 8.90 ppm | Singlet for the formyl proton | [5][7] |

| ¹³C NMR | δ 42.37, 58.36 ppm | Methylene and methine carbons of the pyrazoline ring | [5][7] |

| ¹³C NMR | δ 160.14, 148.6 ppm | Carbonyl and C=N carbons | [5][7] |

| ¹³C NMR | δ 120.9–131.9 ppm | Aryl carbons | [5][7] |

Table 2: Spectroscopic Data

Biological Activities and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of pyrazole derivatives is known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[8][9][10] The anti-inflammatory effects of some pyrazole compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[8]

Conclusion

This compound is a synthetically accessible compound with significant potential as a scaffold in drug discovery. Its synthesis, primarily achieved through the cyclocondensation of a chalcone intermediate with hydrazine, is a robust and well-established method. The physicochemical and spectroscopic data provide a clear basis for its characterization. While further research is needed to fully elucidate the specific biological activities of this compound, the known pharmacological profile of the pyrazole class of molecules suggests that it may hold promise for the development of novel therapeutic agents.

References

- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 2. pharmatutor.org [pharmatutor.org]

- 3. This compound | C9H7N3O2 | CID 2737070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 3-(3-Nitrophenyl)-1H-pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological activities of 3-(3-nitrophenyl)-1H-pyrazole derivatives and their analogs. The information is intended to guide research and development efforts in exploring the therapeutic potential of this class of compounds. Detailed protocols for key biological assays are also included to facilitate experimental work.

Biological Activities of this compound Analogs

Derivatives of the pyrazole scaffold are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties. The introduction of a 3-nitrophenyl substituent at the 3-position of the pyrazole ring has been explored for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. While specific data for the parent compound, this compound, is limited in the public domain, studies on closely related analogs provide valuable insights into its potential biological profile.

Antimicrobial Activity

Nitrophenyl-substituted pyrazole derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The presence of the nitro group, a strong electron-withdrawing group, is often associated with enhanced antimicrobial efficacy.

Table 1: Antimicrobial Activity of 3-(Nitrophenyl)-1H-pyrazole Analogs

| Compound/Derivative | Test Organism | Activity Metric | Value | Reference |

| 5-(4-hydroxy-3-methoxyphenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Staphylococcus aureus | Zone of Inhibition | Promising | [1] |

| Escherichia coli | Zone of Inhibition | Promising | [1] | |

| Klebsiella pneumoniae | Zone of Inhibition | Promising | [1] | |

| 2-({3-[5-(4-Nitrophenyl)-2-furyl]-1H-pyrazol-4-yl}methylene)malononitrile | Staphylococcus aureus ATCC 25923 | MBSC (μg/mL) | > 100 | [2] |

| Escherichia coli ATCC 25922 | MBSC (μg/mL) | 50 | [2] | |

| Candida albicans ATCC 885-653 | MFSC (μg/mL) | 100 | [2] | |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Escherichia coli | MIC (μg/mL) | 0.25 | [3] |

| Streptococcus epidermidis | MIC (μg/mL) | 0.25 | [3] | |

| Aspergillus niger | MIC (μg/mL) | 1.0 | [3] |

MBSC: Minimum Bacteriostatic Concentration; MFSC: Minimum Fungistatic Concentration; MIC: Minimum Inhibitory Concentration.

Anticancer Activity

The pyrazole scaffold is a constituent of several approved anticancer drugs. The anticancer potential of nitrophenyl-substituted pyrazoles has been investigated, with some derivatives showing promising cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key cellular processes like tubulin polymerization.

Table 2: Anticancer Activity of Pyrazole Analogs

| Compound/Derivative | Cell Line | Activity Metric | Value (µM) | Reference |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Triple Negative Breast Cancer) | IC50 (24h) | 14.97 | [4][5] |

| MDA-MB-468 (Triple Negative Breast Cancer) | IC50 (48h) | 6.45 | [4][5] | |

| AGO1522 (Normal Fibroblast) | IC50 (24h) | 28.74 | [4] | |

| Paclitaxel (Reference Drug) | MDA-MB-468 (Triple Negative Breast Cancer) | IC50 (24h) | 49.90 | [4][5] |

| MDA-MB-468 (Triple Negative Breast Cancer) | IC50 (48h) | 25.19 | [4][5] |

Anti-inflammatory Activity

Certain pyrazole derivatives are known to exhibit anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. This selective inhibition is a key feature of modern non-steroidal anti-inflammatory drugs (NSAIDs).

Table 3: Anti-inflammatory Activity of a 3-(meta-Nitrophenyl)-thiourea Derivative

| Compound/Derivative | Assay | Dose | Inhibition (%) | Reference |

| 1-nicotinoylo-3-(meta-nitrophenyl)-thiourea derivative | Carrageenan-induced rat paw edema | 100 mg/kg | 57.9 | |

| Voltaren (Reference Drug) | Carrageenan-induced rat paw edema | - | 49.9 |

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the biological activities of this compound derivatives.

Protocol for MTT Cytotoxicity Assay

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-468)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate.

-

Include wells with medium only as a blank control.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions.

-

Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the test compound).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Use a reference wavelength of 630 nm to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Protocol for Agar Well Diffusion Antimicrobial Assay

This protocol is used to assess the antimicrobial activity of a compound.

Principle: The agar well diffusion method is based on the diffusion of an antimicrobial agent from a well through a solidified agar medium, resulting in a zone of growth inhibition of a susceptible microorganism. The diameter of the inhibition zone is proportional to the antimicrobial activity of the substance.

Materials:

-